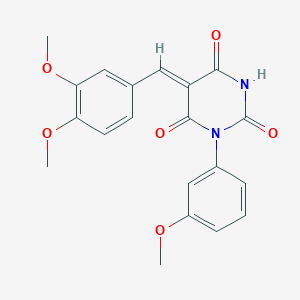![molecular formula C23H19ClN2O2 B5916474 3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916474.png)
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in various scientific research fields due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the production of inflammatory mediators and tumor growth. The compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. The compound has been shown to have low toxicity and does not affect normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has several advantages for lab experiments. The compound has high solubility in organic solvents, which makes it easy to handle and use in various assays. It also has a long shelf life and is stable under normal laboratory conditions. However, the compound has some limitations, such as its low water solubility, which can affect its bioavailability in vivo. It also requires careful handling and storage due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide. One potential direction is to further investigate its anti-cancer activities and its potential use in cancer therapy. Another direction is to study its effects on neurodegenerative diseases and its potential use in the treatment of Alzheimer's disease. Additionally, the compound could be modified to improve its bioavailability and reduce its toxicity, which could lead to the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 4-methylphenylhydrazine to form 3-chloro-N-(4-methylphenyl)benzamide. This intermediate is then reacted with phenylacetic acid and triethylamine to form this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-chloro-N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-10-12-20(13-11-16)25-23(28)21(14-17-6-3-2-4-7-17)26-22(27)18-8-5-9-19(24)15-18/h2-15H,1H3,(H,25,28)(H,26,27)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRPCIRKGACBLG-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916410.png)
![N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5916417.png)
![3-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916418.png)
![3,4,5-trimethoxy-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916421.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916431.png)
![N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916433.png)
![N-{4-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916443.png)
![2,2,2-trifluoro-N-{4-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5916451.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5916467.png)
![N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5916483.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916488.png)
![4-chloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916496.png)